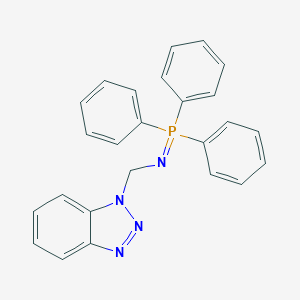

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

Overview

Description

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a complex organic compound known for its unique structure and versatile applications in various fields of science. This compound features a benzotriazole moiety linked to a triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine typically involves the reaction of benzotriazole with triphenylphosphine and a suitable amine. One common method includes the following steps:

Formation of Benzotriazole Intermediate: Benzotriazole is first activated using a halogenating agent such as phosphorus oxychloride (POCl3) to form a benzotriazole chloride intermediate.

Reaction with Triphenylphosphine: The intermediate is then reacted with triphenylphosphine in the presence of a base like triethylamine to form the triphenylphosphoranylidene derivative.

Amination: Finally, the triphenylphosphoranylidene derivative is treated with an amine, such as methanamine, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : Betmip serves as a versatile ligand in coordination complexes, enhancing the stability and reactivity of metal ions.

- Reagent in Organic Synthesis : It is utilized in various organic synthesis processes, particularly for creating nitrogen-containing compounds.

Biology

- Potential Bioactive Molecule : Research indicates that Betmip may possess antimicrobial and anticancer properties, similar to other benzotriazole derivatives known for their biological activities .

- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, where the triphenylphosphoranylidene group facilitates binding while the benzotriazole moiety engages nucleophilic centers.

Medicine

- Drug Development : Betmip is explored for its potential in developing novel therapeutic agents, particularly in oncology due to its structural similarities with known anticancer agents .

Industry

- Advanced Materials Development : The compound finds applications in creating advanced materials, including polymers and catalysts, owing to its unique chemical properties .

Case Studies and Research Findings

Recent studies have highlighted the potential of Betmip in various applications:

- A study demonstrated that derivatives of benzotriazole exhibit significant antifungal and antibacterial activities, suggesting that Betmip may also share these properties .

- Investigations into its role as a ligand have shown enhanced catalytic activity in metal-mediated reactions, indicating its utility in synthetic chemistry .

Mechanism of Action

The mechanism by which N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to specific sites, while the benzotriazole moiety may interact with nucleophilic centers, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

- N-(Triphenylphosphoranylidene)aniline

- (Phenylimino)triphenylphosphorane

- Tetraphenylphosphine imide

Uniqueness

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is unique due to the presence of both the benzotriazole and triphenylphosphoranylidene groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable tool in various scientific fields.

Biological Activity

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant findings from recent research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H21N4P

- Molecular Weight : 370.39 g/mol

The compound contains a benzotriazole moiety, which is known for its diverse biological activities, including antimicrobial and antiviral properties. The triphenylphosphoranylidene group contributes to its chemical reactivity and potential interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the benzotriazole ring allows for:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Antiviral Activity : Similar compounds have been studied for their inhibitory effects on viral helicases, particularly in the context of Flavivirus infections such as Hepatitis C virus (HCV) and Dengue virus (DENV) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against:

- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 17h | Staphylococcus aureus | 10 |

| 20 | Escherichia coli | 5 |

Antiviral Activity

In vitro studies have shown that derivatives of benzotriazole can inhibit viral replication by targeting helicase enzymes. For example:

- Inhibition of HCV Helicase : Compounds were synthesized that exhibited IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate .

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 2-Methyl BT | Hepatitis C Virus | 6.5 |

| 2-Ethyl BT | West Nile Virus | 8.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among the tested compounds, N-benzenesulfonylbenzotriazole showed comparable efficacy to Ciprofloxacin against Staphylococcus aureus .

- Antiviral Potential : Research by Rybak et al. focused on synthesizing N-alkyl derivatives of benzotriazoles and assessing their activity against various Flaviviridae viruses. The most promising derivatives showed significant inhibition of viral helicase activity, indicating potential therapeutic applications .

Properties

IUPAC Name |

benzotriazol-1-ylmethylimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSUDUVEOWKKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396981 | |

| Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124316-00-3 | |

| Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.